molecular formula C17H18BrN3O B2987248 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide CAS No. 1797141-01-5

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2987248
CAS No.: 1797141-01-5
M. Wt: 360.255
InChI Key: ZQPPUEIJPAITLU-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a phenylpyrrolidine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the phenylpyrrolidine moiety through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents at the 5-position or variations in the phenylpyrrolidine moiety. Examples include:

Uniqueness

The uniqueness of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPUEIJPAITLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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